molecular formula C10H13FO2 B14061155 1,3-Dimethoxy-5-ethyl-2-fluorobenzene

1,3-Dimethoxy-5-ethyl-2-fluorobenzene

Cat. No.: B14061155
M. Wt: 184.21 g/mol
InChI Key: SMRYWOHGOOYLKU-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-ethyl-2-fluorobenzene is an aromatic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-ethyl-2-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. One common method involves the fluorination of 1,3-dimethoxy-5-ethylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-ethyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives with electrophiles replacing hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1,3-Dimethoxy-5-ethyl-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-ethyl-2-fluorobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring, making it more susceptible to attack by electrophiles. In nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-5-fluorobenzene: Similar structure but lacks the ethyl group.

    1,3-Dimethoxy-5-ethylbenzene: Similar structure but lacks the fluorine atom.

    1,3-Dimethoxybenzene: Lacks both the ethyl and fluorine groups.

Uniqueness

1,3-Dimethoxy-5-ethyl-2-fluorobenzene is unique due to the combination of methoxy, ethyl, and fluorine substituents on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

5-ethyl-2-fluoro-1,3-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6H,4H2,1-3H3

InChI Key

SMRYWOHGOOYLKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)F)OC

Origin of Product

United States

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